
6-(3,3,3-trideuteriopropylsulfonyl)-1H-benzimidazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3,3,3-Trideuteriopropylsulfonyl)-1H-benzimidazol-2-amine is a synthetic compound that features a benzimidazole core substituted with a trideuteriopropylsulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,3,3-trideuteriopropylsulfonyl)-1H-benzimidazol-2-amine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of Trideuteriopropylsulfonyl Group: The trideuteriopropylsulfonyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzimidazole core with a suitable sulfonyl chloride derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
6-(3,3,3-Trideuteriopropylsulfonyl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents.
Substitution: Sulfonyl chlorides, bases like triethylamine; typically carried out in organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学研究应用
6-(3,3,3-Trideuteriopropylsulfonyl)-1H-benzimidazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Studies: The compound can be used as a probe in biological studies to investigate enzyme mechanisms or protein-ligand interactions.
作用机制
The mechanism of action of 6-(3,3,3-trideuteriopropylsulfonyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The trideuteriopropylsulfonyl group may enhance the compound’s stability and binding affinity to its targets. The benzimidazole core can interact with various enzymes or receptors, modulating their activity and leading to specific biological effects.
相似化合物的比较
Similar Compounds
3,3,3-Trifluoropropionic Acid: Similar in structure but contains fluorine atoms instead of deuterium.
3,3,3-Triphenylpropionic Acid: Contains phenyl groups instead of deuterium.
Uniqueness
6-(3,3,3-Trideuteriopropylsulfonyl)-1H-benzimidazol-2-amine is unique due to the presence of deuterium atoms, which can enhance the compound’s stability and alter its metabolic profile. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic properties.
属性
分子式 |
C10H13N3O2S |
|---|---|
分子量 |
242.31 g/mol |
IUPAC 名称 |
6-(3,3,3-trideuteriopropylsulfonyl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C10H13N3O2S/c1-2-5-16(14,15)7-3-4-8-9(6-7)13-10(11)12-8/h3-4,6H,2,5H2,1H3,(H3,11,12,13)/i1D3 |
InChI 键 |
WTPBIYSMFKUQKY-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])CCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)N |
规范 SMILES |
CCCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


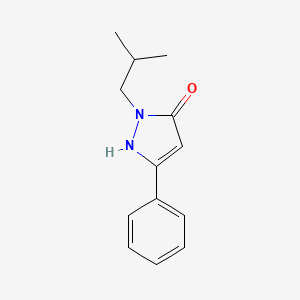
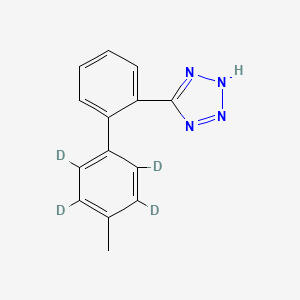
![4-[2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-2-oxiranyl]benzoic acid](/img/structure/B15293361.png)

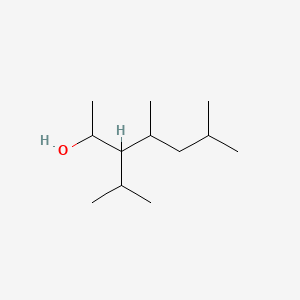
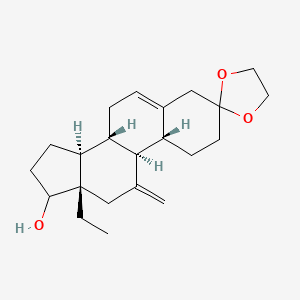
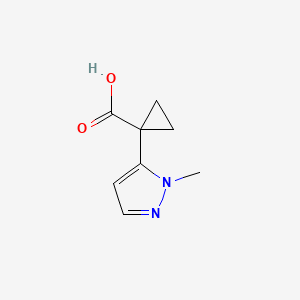
![N-[9-[(2S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15293394.png)
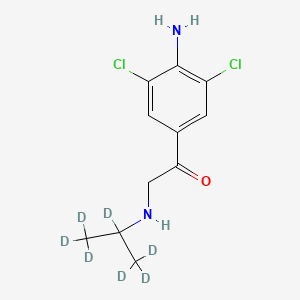
![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride](/img/structure/B15293404.png)

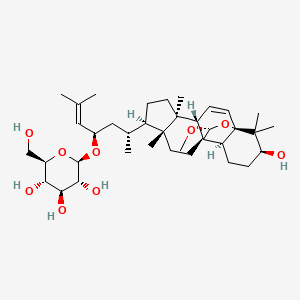
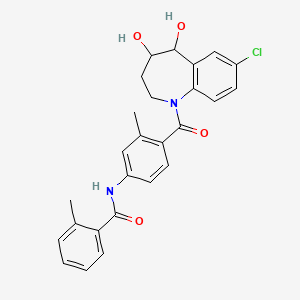
![1-[(5-Bromothiophen-3-yl)methyl]pyrrolidine](/img/structure/B15293439.png)
